Methyl 2-(6-methylpyridin-2-yl)acetate
Overview
Description
“Methyl 2-(6-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H11NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 2-(6-methylpyridin-2-yl)acetate” can be achieved through various methods. One such method involves the transformation of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 4-hydroxypyridine-2 (1H)-ones in the presence of triethylamine as the catalyst .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(6-methylpyridin-2-yl)acetate” consists of a pyridine ring attached to an acetate group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Scientific Research Applications
Palladium-Catalyzed Methylation Reactions
A novel reaction involving Palladium(II) acetate (Pd(OAc)2) catalyzes the methylation of aryl C-H bonds using dicumyl peroxide, where various 2-phenylpyridine derivatives, potentially including methyl 2-(6-methylpyridin-2-yl)acetate, can be used as reactants. This process highlights the role of peroxide as both the methylating agent and the hydrogen acceptor in these reactions, contributing to the field of C-H activation and functionalization (Zhang, Feng, & Li, 2008).
Synthesis of Pyridine and Pyrimidine Derivatives
An efficient synthesis method for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates has been developed, which could be applicable to the synthesis of methyl 2-(6-methylpyridin-2-yl)acetate. This methodology utilizes halogen reactivity differences in bromo-chloropyridines and their pyrimidine analogs, facilitating functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions. This approach offers a high-yielding route for synthesizing these compounds and provides rapid access to various heterocyclic analogues (Morgentin et al., 2009).
Safety And Hazards
Future Directions
“Methyl 2-(6-methylpyridin-2-yl)acetate” and its derivatives have potential applications in medicinal chemistry. For instance, a study has reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity . Another study has reported the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction . These studies suggest that “Methyl 2-(6-methylpyridin-2-yl)acetate” and its derivatives could be further explored for their potential medicinal properties.
properties
IUPAC Name |
methyl 2-(6-methylpyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-8(10-7)6-9(11)12-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIWLIZKJORNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483143 | |
Record name | Methyl 2-(6-methylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-methylpyridin-2-yl)acetate | |
CAS RN |
58532-56-2 | |
Record name | Methyl 2-(6-methylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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